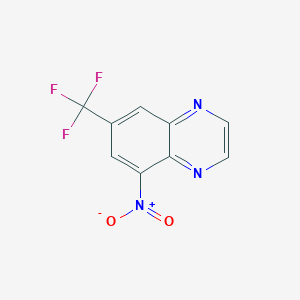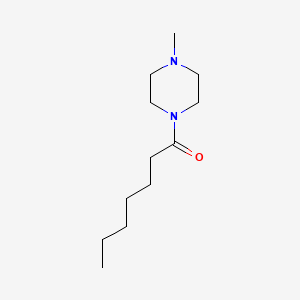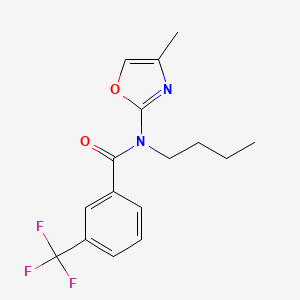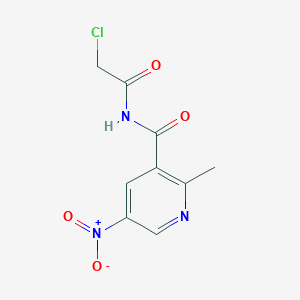
Dec-1-ene-3,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dec-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure. This compound belongs to the class of enediynes, which are known for their unique chemical properties and reactivity. Enediynes are particularly notable for their applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dec-1-ene-3,5-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the coupling of bromo-substituted 1,3-enynes through hydroboration followed by hydride addition . This method ensures the formation of the desired enediyne structure with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Dec-1-ene-3,5-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Dec-1-ene-3,5-diyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Dec-1-ene-3,5-diyne involves its ability to undergo cyclization reactions, such as the Bergman cyclization . This reaction generates highly reactive diradicals that can interact with various molecular targets, including DNA. The diradicals abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Dec-1-ene-3,5-diyne include other enediynes and alkynes, such as:
- Hex-3-ene-1,5-diyne
- Oct-3-ene-1,5-diyne
- 1,3-Butadiyne
Uniqueness
This compound is unique due to its specific molecular structure, which combines both double and triple bonds. This structure imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57365-51-2 |
|---|---|
Molekularformel |
C10H12 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
dec-1-en-3,5-diyne |
InChI |
InChI=1S/C10H12/c1-3-5-7-9-10-8-6-4-2/h3H,1,4,6,8H2,2H3 |
InChI-Schlüssel |
UTQSGNPQXHKLFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)


![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)

![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)







